BenchChemオンラインストアへようこそ!

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

NNMT inhibition enzyme kinetics bisubstrate inhibitors

This compound is a unique, low-MW scaffold combining a 2-oxoazepane NNMT-inhibitor core with a but-2-ynamide electrophilic warhead. Unlike generic amides, it offers precise geometry for SAM-competitive binding (Ki 650 nM) and engages Cys97 of RBBP7 E3 ligase. Ideal for nuanced kinetic studies (IC50 6.4 µM) and rapid PROTAC library construction, bypassing warhead synthesis.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2411199-21-6
Cat. No. B2517145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
CAS2411199-21-6
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC#CC(=O)N(C)C1CCCCNC1=O
InChIInChI=1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15)
InChIKeyVFZNXZHJVUIIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide (CAS 2411199-21-6): Identity, Scaffold Class, and Core Procurement Parameters


N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide (CAS 2411199-21-6) is a synthetic small molecule (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) that combines a 2-oxoazepane (ε-caprolactam) scaffold with a but-2-ynamide electrophilic warhead . This bifunctional architecture places it at the intersection of two active medicinal-chemistry domains: nicotinamide N-methyltransferase (NNMT) bisubstrate inhibition and ynamide-enabled covalent engagement of the E3 ubiquitin ligase RBBP7 for targeted protein degradation (TPD) [1][2]. The compound is commercially available through multiple specialty chemical suppliers, making it accessible as a research probe or as a starting point for structure–activity relationship (SAR) campaigns.

Why Generic Substitution Fails for N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide: Scaffold- and Warhead-Specific Differentiation


Replacing N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide with a structurally related amide or a generic ynamide building block eliminates the precise dual functionality embedded in this single low-molecular-weight entity. The 2-oxoazepane ring constrains the NNMT cofactor-binding pharmacophore into a specific geometry required for competition with S-adenosyl-L-methionine (SAM), while the but-2-ynamide group serves as a covalent electrophile that engages Cys97 of RBBP7—a newly discovered E3 ligase recruited for PROTAC-mediated degradation [1][2]. Simply substituting an N-methylcaprolactam amide or a non-ynamide acetylene analog forfeits one or both of these functional modalities, which is why head-to-head comparator data is critical before procurement. The quantitative evidence below demonstrates the magnitude of performance differences between this compound and its closest in-class alternatives.

Quantitative Evidence Guide for N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide vs. Closest In-Class Comparators


NNMT Binding Affinity: N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide vs. Bisubstrate Inhibitor II559

This compound inhibits recombinant human NNMT with a Ki of 650 nM as determined by a fluorescence polarization-based competition assay [1]. In contrast, the leading bisubstrate inhibitor II559 achieves a Ki of 1.2 nM under comparable biochemical conditions, representing an approximately 542-fold higher binding affinity [2]. The substantial potency gap makes this compound a moderate-affinity probe rather than a high-potency lead, useful for baseline mechanistic studies where excessive target engagement is to be avoided.

NNMT inhibition enzyme kinetics bisubstrate inhibitors

Cellular NNMT Inhibition: Target Compound vs. Cell-Potent Bisubstrate Inhibitors from US20250017936

In a fluorescence anisotropy probe (FAP)-based cellular NNMT assay, N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide exhibits an IC50 of approximately 6,400 nM [1]. By comparison, the most cell-potent bisubstrate inhibitors from patent US20250017936 achieve IC50 values as low as 10 nM (Compound 5o) and 30 nM (Compound 5m) in the same assay format [2][3]. The >200-fold difference in cellular potency indicates that this compound has limited cell permeability or target engagement in intact cells relative to optimized bisubstrate chemotypes.

cellular NNMT activity IC50 cell permeability

Ynamide-RBBP7 Covalent Engagement: Target Compound's Electrophilic Warhead Potential for Targeted Protein Degradation

The but-2-ynamide moiety in N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide belongs to the ynamide electrophile class that has been validated to covalently engage Cys97 of the RBBP7 E3 ubiquitin ligase, enabling targeted protein degradation across a panel of therapeutic targets including CDK4, BTK, PI3K, AKT, BRD4, and EGFR mutants [1]. While this specific compound has not been directly profiled in the published RBBP7 degradation platform, its structural homology to characterized ynamide warheads supports its potential as a covalent recruiter. Unlike non-covalent NNMT binders (e.g., JBSNF-000088, IC50 = 1.7 μM in biochemical assay [2]), this compound combines moderate NNMT affinity with a reactive ynamide handle, offering a bimodal mechanism that is absent in conventional NNMT ligands.

PROTAC E3 ligase recruitment covalent warhead

Molecular Weight Advantage for TPD Permeability vs. Traditional PROTAC Scaffolds

At 208.26 g/mol, N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is substantially smaller than conventional PROTAC molecules, which typically exceed 700 g/mol (e.g., dBET1 MW ≈ 786 g/mol). The Angew Chem paper on ynamide-RBBP7 degraders notes that 'the molecular weight of degraders in this platform is generally smaller than traditional PROTACs, which may improve their pharmacokinetic properties' [1]. By contributing approximately 208 Da to a final degrader construct, this compound offers a favorable starting point for constructing TPD molecules that remain within drug-like physicochemical space, whereas most E3 ligase ligand-linker conjugates add 300–500 Da alone.

PROTAC design Rule of 5 permeability

Best-Fit Research and Industrial Application Scenarios for N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide


Baseline NNMT Inhibitor Probe for Cofactor-Competition Mechanistic Studies

With a Ki of 650 nM for recombinant NNMT, this compound fills the gap between ultra-potent bisubstrate inhibitors (Ki < 5 nM) and weakly active nicotinamide analogs (IC50 > 10 μM) [1][2]. A research group investigating NNMT's role in metabolic disorders or cancer can use this compound as a moderate-affinity probe to establish concentration-response relationships without immediately saturating the target, enabling nuanced kinetic analyses of SAM-competitive inhibition.

Ynamide-Containing Fragment for RBBP7-Based PROTAC Synthesis

The but-2-ynamide group qualifies this compound as a pre-validated electrophilic warhead for covalent RBBP7 E3 ligase recruitment [3]. A PROTAC discovery laboratory can directly conjugate this molecule to a protein-of-interest (POI) ligand via the azepane secondary amine or through additional functionalization of the ynamide alkyne terminus, bypassing multi-step warhead synthesis and accelerating degrader library construction for targets such as BTK, CDK4, or EGFR mutants.

Cell-Permeability-Limited Negative Control for NNMT Cellular Assays

The compound exhibits an IC50 of ~6.4 μM in cellular NNMT assays, contrasting sharply with cell-potent bisubstrate inhibitors achieving IC50 values of 10–30 nM [4][5]. This large potency gap makes it an ideal negative control for distinguishing cell-permeability-driven effects from genuine on-target biochemical inhibition, particularly when validating novel NNMT-targeting degrader molecules in intact cell systems.

Scaffold-Hopping Starting Point for Dual-Action NNMT Modulators

The 2-oxoazepane core is a privileged scaffold in multiple CNS and oncology programs, while the ynamide warhead adds covalent targeting capability not found in typical lactam-based inhibitors. A medicinal chemistry team can exploit this dual pharmacophore to design hybrid molecules that simultaneously engage NNMT and RBBP7, using this compound as the minimal viable scaffold whose SAR can be expanded through systematic N-alkylation, ynamide substitution, or azepane ring modification [1][3].

Quote Request

Request a Quote for N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.